Pimozide-d5 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimozide-d5 (Major) is a deuterated form of pimozide, a diphenylbutylpiperidine derivative. Pimozide is primarily used as an antipsychotic agent for the treatment of Tourette’s Disorder and other psychiatric conditions. The deuterated form, Pimozide-d5 (Major), is often used in scientific research to study the pharmacokinetics and metabolic pathways of pimozide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pimozide-d5 (Major) involves the incorporation of deuterium atoms into the pimozide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the nucleophilic substitution reaction in which deuterated glycerol formal is used as an inert solvent at a pH higher than 4 .
Industrial Production Methods
Industrial production of Pimozide-d5 (Major) typically follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in achieving the desired deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Pimozide-d5 (Major) undergoes various chemical reactions, including:
Oxidation: Pimozide can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: Nucleophilic substitution reactions are common in the synthesis of deuterated pimozide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Deuterated solvents like deuterated glycerol formal are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites such as 5-hydroxypimozide and 6-hydroxypimozide.
Reduction: Dealkylated products.
Substitution: Deuterated pimozide derivatives.
Scientific Research Applications
Pimozide-d5 (Major) is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pimozide.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new antipsychotic drugs.
Cancer Research: Pimozide has shown potential in inhibiting the growth of brain tumors by targeting STAT3-mediated autophagy.
Mechanism of Action
Pimozide-d5 (Major) exerts its effects primarily through the blockade of dopamine receptors in the central nervous system. It binds to and inhibits the dopamine D2 receptor, which is thought to be responsible for its antipsychotic effects . Additionally, pimozide also acts as an antagonist of the D3, D4, and 5-HT7 receptors .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another antipsychotic agent used for similar indications.
Chlorpromazine: A typical antipsychotic with a different chemical structure but similar therapeutic effects.
Fluphenazine: Used for the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
The incorporation of deuterium atoms can lead to differences in metabolic stability and drug interactions compared to non-deuterated pimozide .
Properties
CAS No. |
1794979-08-0 |
---|---|
Molecular Formula |
C28H29F2N3O |
Molecular Weight |
466.587 |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
InChI Key |
YVUQSNJEYSNKRX-SQXKFXMRSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Synonyms |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; 1-[1-[4,4-Bis(p-fluorophenyl)butyl]-4-piperidyl]-2-benzimidazolinone-d5; 1-[4,4-Bis(p-fluorophenyl)butyl]-4-(2-oxo-1-benzimidazolinyl)piperidine-d5; NSC 170984- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.